1-(1-ADAMANTYL)-N-[3-(AMINOCARBONYL)-6-(1,1-DIMETHYLPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-4-BROMO-1H-PYRAZOLE-3-CARBOXAMIDE
Description
1-(1-ADAMANTYL)-N-[3-(AMINOCARBONYL)-6-(1,1-DIMETHYLPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-4-BROMO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes adamantyl, aminocarbonyl, and benzothienyl groups
Properties
Molecular Formula |
C28H37BrN4O2S |
|---|---|
Molecular Weight |
573.6g/mol |
IUPAC Name |
1-(1-adamantyl)-4-bromo-N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C28H37BrN4O2S/c1-4-27(2,3)18-5-6-19-21(10-18)36-26(22(19)24(30)34)31-25(35)23-20(29)14-33(32-23)28-11-15-7-16(12-28)9-17(8-15)13-28/h14-18H,4-13H2,1-3H3,(H2,30,34)(H,31,35) |
InChI Key |
GLDYRXLFSUFMHA-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NN(C=C3Br)C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NN(C=C3Br)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-ADAMANTYL)-N-[3-(AMINOCARBONYL)-6-(1,1-DIMETHYLPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-4-BROMO-1H-PYRAZOLE-3-CARBOXAMIDE involves several steps. The synthetic route typically starts with the preparation of the adamantyl and benzothienyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity. For example, the use of Grignard reagents and nickel catalysts can be employed in the synthesis process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under specific conditions.
Reduction: The aminocarbonyl group can be reduced to form different derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(1-ADAMANTYL)-N-[3-(AMINOCARBONYL)-6-(1,1-DIMETHYLPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-4-BROMO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 1-(1-ADAMANTYL)-N-[3-(AMINOCARBONYL)-6-(1,1-DIMETHYLPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-4-BROMO-1H-PYRAZOLE-3-CARBOXAMIDE include:
6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid: Known for its use in dermatology.
Adamantyl and homoadamantyl derivatives: Found in natural sources like Garcinia multiflora fruits and used in various applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
